
3,6-Difluoropicolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Difluoropicolinonitrile, also known as 3,6-Difluoro-2-pyridinecarbonitrile, is a chemical compound with the molecular formula C6H2F2N2 . It is used in industrial grade applications . The CAS number for this compound is 1214332-12-3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with two fluorine atoms and a nitrile group attached . The exact mass of the molecule is 140.09 .Physical And Chemical Properties Analysis
This compound is a solid substance . Its physical and chemical properties such as melting point, boiling point, and solubility are not specified in the sources I found .科学的研究の応用
Transition Metal Compounds Study
Transition metal compounds, including oxides, nitrides, carbides, and sulfides, have been extensively studied for their unique physical and chemical properties. These compounds are of great interest due to their potential applications in materials science, catalysis, biological science, earth science, and environmental science. While 3,6-Difluoropicolinonitrile is not directly mentioned, its structural relevance to these materials suggests potential in similar applications. Near-edge X-ray absorption fine structure (NEXAFS) techniques have been employed to investigate the electronic and structural properties of these compounds, highlighting their importance in understanding material behaviors and reactivities (Chen, 1998).
Environmental Concerns and Alternatives
The review of novel fluorinated alternatives to persistent organic pollutants (POPs) such as PFASs identifies the need for safer compounds. With the increased concern over the environmental and health impacts of PFASs, research into alternatives, including potentially this compound, is crucial. Such alternatives aim to reduce persistence, bioaccumulation, and toxicity while maintaining industrial and consumer application viability (Wang et al., 2019).
Environmental Remediation Techniques
The exploration of graphitic carbon nitride-based heterojunction photoactive nanocomposites for environmental remediation presents a novel approach to addressing pollution. These materials, which could potentially incorporate this compound, offer promising pathways for the photocatalytic treatment of pollutants, water splitting, and CO2 reduction. Their applications span from treating persistent organic pollutants to energy storage solutions, showcasing the diverse scientific applications of novel compounds (Huang et al., 2018).
PFAS in Drinking Water
Human exposure to per- and polyfluoroalkyl substances (PFAS) through drinking water raises significant health concerns. The review of recent literature on PFAS concentrations in drinking water underscores the importance of finding alternative compounds with reduced environmental and health impacts. Research into compounds like this compound may contribute to developing safer chemicals that do not persist in the environment or accumulate in living organisms, thus mitigating human exposure risks (Domingo & Nadal, 2019).
作用機序
Safety and Hazards
特性
IUPAC Name |
3,6-difluoropyridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F2N2/c7-4-1-2-6(8)10-5(4)3-9/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPRZDXXXSWLHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)C#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743326 |
Source


|
| Record name | 3,6-Difluoropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1214332-12-3 |
Source


|
| Record name | 3,6-Difluoro-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214332-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Difluoropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

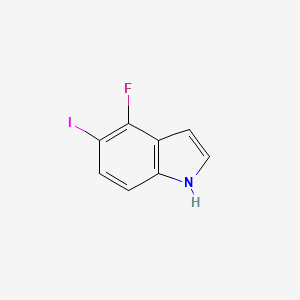
![6-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)-4-bromoisoindolin-1-one](/img/structure/B596131.png)

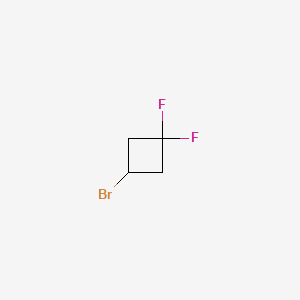
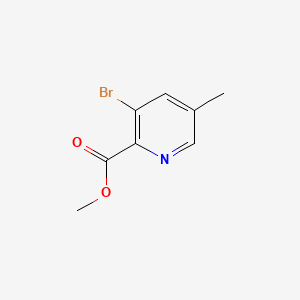

![2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B596138.png)
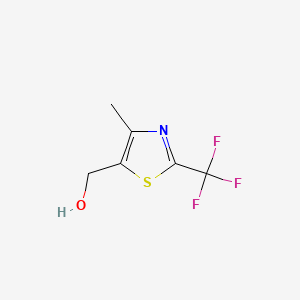
![Benzyl 4-amino-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B596144.png)
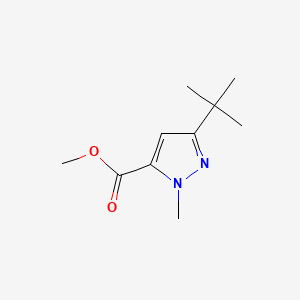
![Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate](/img/structure/B596146.png)
